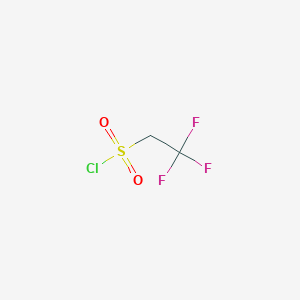
Pyrrole-ND
Vue d'ensemble
Description
Pyrrole-ND is a deuterated derivative of pyrrole, a five-membered aromatic heterocyclic compound. This compound is characterized by the substitution of a hydrogen atom with a deuterium atom, which is an isotope of hydrogen. The presence of deuterium imparts unique properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrole-ND can be synthesized through the deuteration of pyrrole. This process involves the substitution of hydrogen atoms in pyrrole with deuterium. One common method is the reaction of pyrrole with deuterium oxide (D2O) in the presence of a deuterating agent such as deuterium sulfate (D2SO4). The reaction typically occurs under mild conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of perdeuterated solvents, reagents, and catalysts to ensure high purity and yield. The direct high-temperature deuteration method, where deuterium gas reacts with pyrrole at elevated temperatures, is also employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrole-ND undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where deuterium can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which have applications in pharmaceuticals, dyes, and polymers .
Applications De Recherche Scientifique
Pyrrole-ND has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and sensors
Mécanisme D'action
The mechanism of action of Pyrrole-ND involves its interaction with molecular targets and pathways. The deuterium atom in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized to study reaction kinetics and mechanisms in detail. The compound’s unique properties also make it a valuable tool in drug development and metabolic studies .
Comparaison Avec Des Composés Similaires
Pyrrole-ND can be compared with other similar compounds, such as:
Pyrrole: The non-deuterated form, which lacks the unique properties imparted by deuterium.
Pyridine: Another aromatic heterocycle with a nitrogen atom, but with different chemical properties and applications.
Thiophene: A sulfur-containing analog of pyrrole, used in similar applications but with distinct reactivity.
Uniqueness: The presence of deuterium in this compound makes it unique by providing enhanced stability, altered reaction kinetics, and specific applications in isotopic labeling and tracing studies .
Propriétés
IUPAC Name |
1-deuteriopyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)






![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![2-fluoro-7-methylbenzo[a]anthracene](/img/structure/B167556.png)



